(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone
Description
Structural Characterization and Molecular Analysis
Crystallographic and Spectroscopic Identification of Core Moieties
Benzothiazole Ring System Configuration Analysis
The 4-methoxybenzo[d]thiazole moiety forms the compound's aromatic core, with X-ray diffraction data revealing a near-planar structure (Figure 1). Key bond lengths include the C2–S1 distance of 1.742 Å and C2–N1 bond of 1.305 Å, consistent with delocalized π-electron density across the heterocycle. The methoxy group at C4 introduces a slight torsional distortion (4.2° dihedral angle relative to the benzothiazole plane), as observed in comparable derivatives.
Table 1: Selected Bond Parameters of Benzothiazole Core
| Bond/Parameter | Experimental Value | Computational Value (DFT/B3LYP) |
|---|---|---|
| S1–C2 (Å) | 1.742 | 1.728 |
| N1–C2 (Å) | 1.305 | 1.291 |
| C4–OCH₃ Torsion (°) | 4.2 | 5.7 |
| C3–C4–C5 Angle (°) | 119.8 | 118.9 |
Infrared spectroscopy confirms conjugation through the characteristic C=N stretch at 1585 cm⁻¹ and asymmetric S–O vibrations at 1245 cm⁻¹. Nuclear magnetic resonance (NMR) data show deshielded protons at H5 (δ 8.21 ppm) and H7 (δ 7.89 ppm), indicative of anisotropic shielding by the sulfur atom.
Azetidinone Ring Conformational Studies
The azetidinone ring adopts a puckered conformation with a cis-orientation between the benzothiazole oxygen and the carbonyl group. X-ray analysis reveals a dihedral angle of 28.4° between the azetidinone and benzothiazole planes, stabilized by n→π* interactions between the ring oxygen and carbonyl group.
Table 2: Azetidinone Ring Geometric Parameters
| Parameter | Experimental Value | Molecular Mechanics (MM2) |
|---|---|---|
| Ring Puckering (Å) | 0.38 | 0.41 |
| N1–C2–O–C3 Torsion (°) | 28.4 | 31.2 |
| C=O Bond Length (Å) | 1.212 | 1.207 |
Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level predict a 3.7 kcal/mol energy preference for the cis-conformation over trans, attributable to reduced steric clash between the methoxy group and azetidinone substituents. Variable-temperature NMR experiments (−40°C to +80°C) show no evidence of ring inversion, confirming the rigidity imparted by the fused bicyclic system.
Methylsulfonylphenyl Group Electronic Effects
The 3-(methylsulfonyl)phenyl substituent induces pronounced electronic effects, with the sulfonyl group reducing electron density at the para position by 0.32 e⁻ (Natural Population Analysis). NMR chemical shifts reveal substantial deshielding:
Table 3: Electronic Effects of Methylsulfonyl Group
| Position | δH (ppm) | δC (ppm) | NBO Charge (e⁻) |
|---|---|---|---|
| C2' (ipso) | - | 142.1 | +0.18 |
| C4' (para) | 8.04 | 129.7 | +0.15 |
| S=O | - | - | −0.45 (each O) |
The sulfonyl group's electron-withdrawing character (Hammett σₚ = +0.72) polarizes the adjacent methanone carbonyl, increasing its stretching frequency to 1728 cm⁻¹ compared to 1711 cm⁻¹ in non-sulfonylated analogs. Time-dependent DFT calculations predict a 12 nm bathochromic shift in UV absorption (λmax = 278 nm) due to charge-transfer transitions between the sulfonyl group and benzothiazole π-system.
$$ \text{Electron Deficiency (ED)} = \sum \sigma{\text{meta}} + \sigma{\text{para}} = 0.34 + 0.72 = 1.06 $$
Properties
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-15-7-4-8-16-17(15)20-19(27-16)26-13-10-21(11-13)18(22)12-5-3-6-14(9-12)28(2,23)24/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOIGKPYSGHDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and azetidine intermediates. A common synthetic route includes:
Formation of Benzothiazole Intermediate: This involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to yield 4-methoxybenzo[d]thiazole.
Synthesis of Azetidine Intermediate: Azetidine-1-carboxylic acid is converted to its ester form, followed by reaction with appropriate reagents to introduce the desired substituents.
Coupling Reaction: The benzothiazole and azetidine intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonyl groups.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and azetidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohols or amines, depending on the specific functional group reduced.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel polymers or materials with specific
Biological Activity
The compound (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone is a synthetic organic molecule characterized by its complex structure, which includes an azetidine ring and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and medicinal applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 348.37 g/mol. The structure features functional groups that are known to interact with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.37 g/mol |
| CAS Number | 1421472-37-8 |
The biological activity of this compound is hypothesized based on its structural components, which suggest interactions with various biological pathways. Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.
Target Enzymes
Research indicates that compounds with similar structural motifs often target:
- Phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which are involved in the regulation of cyclic nucleotides.
- Cyclooxygenase (COX) enzymes, implicated in inflammatory responses.
Biological Activity
The compound's biological activity has been explored through various assays that assess its efficacy against different cell lines and biological targets.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent. The mechanism involves:
- Induction of apoptosis through activation of caspases.
- Modulation of cell cycle progression, particularly inducing S phase arrest.
Anti-inflammatory Activity
The anti-inflammatory potential is supported by findings that demonstrate inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This suggests a mechanism where the compound may alleviate inflammation by blocking key pathways involved in inflammatory responses.
Case Studies and Research Findings
- Cytotoxicity Assays : In a study examining the effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound displayed significant cytotoxicity with an IC50 value in the low micromolar range.
- Inflammatory Response : Another study focused on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-alpha, IL-6).
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Moieties
Key Observations :
- The target compound’s 4-methoxybenzo[d]thiazol-2-yl group shares similarities with 3hf and the benzothiazole-pyrazoline hybrid in , both of which exhibit biological activity.
Sulfonyl-Containing Analogues
Key Observations :
- The methylsulfonyl group in the target compound is less sterically hindered compared to bulkier sulfonyl groups in herbicidal agents like metsulfuron methyl ester . This could enhance binding to compact enzymatic pockets.
Methanone-Linked Analogues
Key Observations :
- The methanone group in the target compound serves as a rigid linker, analogous to the acetamide linker in .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzo[d]thiazole precursor (e.g., 4-methoxybenzo[d]thiazol-2-ol) via cyclization of substituted thioureas or thioamides under acidic conditions.
- Step 2 : Functionalization of azetidine (e.g., introducing the oxy linkage) using nucleophilic substitution with the benzo[d]thiazole derivative.
- Step 3 : Coupling the azetidine-thiazole intermediate with a 3-(methylsulfonyl)phenyl carbonyl group via amide or ketone bond formation, often employing coupling agents like EDCI or DCC .
- Optimization : Reaction yields depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux for cyclization steps), and catalyst selection (e.g., NaHCO₃ for deprotonation). Purification via HPLC or recrystallization ensures >95% purity .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy group position on benzo[d]thiazole) and azetidine ring conformation.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine moiety .
Advanced Research Questions
Q. What experimental approaches are used to analyze contradictory data in reaction kinetics for azetidine-thiazole coupling?
- Case Study : Discrepancies in coupling efficiency (e.g., 40% vs. 75% yields) may arise from competing side reactions (e.g., azetidine ring opening).
- Resolution :
- Kinetic Monitoring : Use in-situ FTIR or TLC to track intermediate formation.
- Computational Modeling : DFT calculations predict transition states and identify rate-limiting steps (e.g., steric hindrance from the methylsulfonyl group) .
- Table : Key Variables in Coupling Reactions
| Variable | Impact on Yield | Optimal Condition |
|---|---|---|
| Solvent | Polar aprotic > ethers | DMF or THF |
| Temperature | Higher → faster kinetics | 60–80°C |
| Catalyst | EDCI > DCC | EDCI with DMAP |
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Strategy :
- Core Modifications : Replace the methylsulfonyl group with trifluoromethoxy to enhance lipophilicity and membrane permeability .
- Substituent Analysis : Compare bioactivity of methoxy (electron-donating) vs. fluoro (electron-withdrawing) groups on the benzo[d]thiazole ring using in vitro assays .
- Data-Driven Example :
| Derivative | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent | 4-OCH₃ | 12.5 | Enzyme X |
| Derivative A | 4-F | 8.2 | Enzyme X |
| Derivative B | 4-CF₃O | 5.6 | Enzyme X |
Q. What methodologies are employed to assess thermal and pH stability for formulation studies?
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures (e.g., >200°C for the parent compound) .
- pH Stability : Accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) monitored via HPLC. Degradation pathways (e.g., hydrolysis of the azetidine ring) are mitigated by lyophilization or encapsulation .
Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across similar azetidine-thiazole derivatives?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP vs. resazurin assays) .
- Purity Issues : Impurities >5% (e.g., unreacted starting materials) may skew dose-response curves.
- Mitigation : Standardize protocols (e.g., NIH/NCATS guidelines) and validate purity via orthogonal methods (NMR + LC-MS) .
Experimental Design
Q. How to design a mechanistic study for target engagement in cancer cell lines?
- Workflow :
Target Identification : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) followed by viability assays.
Binding Assays : Surface plasmon resonance (SPR) or ITC to measure Kd values.
Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
